Tazobactam sodium is a penicillin-derived beta-lactamase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , ] It is classified as a sulfone and plays a crucial role in scientific research, particularly in studying the inhibition of beta-lactamases and their impact on bacterial resistance to beta-lactam antibiotics.
The synthesis of tazobactam sodium involves several steps, primarily focusing on the conversion of tazobactam acid into its sodium salt form. The following outlines the general synthesis methods:
The molecular structure of tazobactam sodium features a beta-lactam ring fused with a thiazolidine ring, characteristic of beta-lactam antibiotics. Its structure can be represented as follows:
Recent studies have detailed the single crystal structure of tazobactam sodium, revealing insights into its polymorphism and crystallization behavior. Various polymorphs have been identified, which may affect its solubility and stability in pharmaceutical formulations .
Tazobactam sodium participates in several significant chemical reactions:
The mechanism of action of tazobactam sodium revolves around its ability to inhibit beta-lactamase enzymes. By doing so, it protects co-administered antibiotics from degradation:
Studies indicate that combinations of tazobactam with specific antibiotics lead to enhanced antibacterial activity against resistant strains, demonstrating its critical role in modern antibiotic therapy .
Tazobactam sodium exhibits several notable physical and chemical properties:
The melting point of tazobactam sodium has been reported between 201-203 °C, indicating its thermal stability within pharmaceutical formulations .
Tazobactam sodium has several critical applications in medicine and pharmaceuticals:
The ongoing research into tazobactam's structural properties and mechanisms continues to provide valuable insights into combating antibiotic resistance, making it an essential compound in modern medicine .
Tazobactam sodium is an organic sodium salt with the chemical formula $\ce{C10H11N4NaO5S}$ and a molecular weight of 322.27 g/mol. It belongs to the penicillanic acid sulfone subclass of β-lactamase inhibitors, characterized by a β-lactam core structure modified to enhance binding affinity to bacterial enzymes. Chemically, it is designated as sodium (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-[(1H-1,2,3-triazol-1-yl)methyl]-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. Its structure features a triazolylmethyl group at C3 and a sulfone moiety replacing the traditional sulfur atom in penicillins, which is critical for irreversible binding to β-lactamases. Unlike β-lactam antibiotics, tazobactam sodium lacks significant antibacterial activity. Instead, it functions as a pharmacoenhancer by inactivating a broad spectrum of β-lactamase enzymes, particularly those classified under Ambler classes A (including TEM-1 and SHV-1) and some class C enzymes, thereby extending the efficacy of partner β-lactam antibiotics [3] [7] [9].
Table 1: Key Chemical Properties of Tazobactam Sodium
Property | Value/Description |
---|---|
Chemical Formula | $\ce{C10H11N4NaO5S}$ |
Molecular Weight | 322.27 g/mol |
IUPAC Name | Sodium (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-[(1H-1,2,3-triazol-1-yl)methyl]-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
CAS Registry Number | 89785-84-2 |
Biological Role | β-Lactamase inhibitor (EC 3.5.2.6) |
Solubility | Highly water-soluble (>10 mg/mL) |
Tazobactam was patented in 1982 as part of strategic efforts to combat β-lactamase-mediated antibiotic resistance. Its development aimed to broaden the spectrum of existing β-lactam antibiotics, particularly piperacillin, which faced degradation by bacterial enzymes. The combination of piperacillin and tazobactam underwent extensive clinical trials throughout the 1980s, demonstrating synergistic activity against resistant pathogens like Pseudomonas aeruginosa. This combination received U.S. Food and Drug Administration (FDA) approval in 1993 under the brand name Zosyn (marketed as Tazocin internationally) for intra-abdominal infections, pelvic inflammatory disease, and pneumonia [1] [3] [7].
A significant milestone occurred in 2014 when tazobactam was paired with the cephalosporin ceftolozane (Zerbaxa), receiving FDA approval for complicated intra-abdominal infections and urinary tract infections. This combination addressed gaps in treating multidrug-resistant Gram-negative pathogens. In 2019, ceftolozane-tazobactam gained an additional indication for hospital-acquired bacterial pneumonia, underscoring tazobactam’s versatility as a β-lactamase inhibitor across antibiotic classes. Its inclusion in the World Health Organization’s List of Essential Medicines (as part of piperacillin/tazobactam) further highlights its global clinical importance [7] [8].
Table 2: Key Milestones in Tazobactam Sodium Development
Year | Event |
---|---|
1982 | Patent filed for tazobactam |
1993 | FDA approval of piperacillin-tazobactam (Zosyn) for clinical use |
2014 | FDA approval of ceftolozane-tazobactam (Zerbaxa) for abdominal/UTI infections |
2019 | Expanded FDA approval for hospital-acquired pneumonia |
Tazobactam sodium mitigates antimicrobial resistance through irreversible "suicide inhibition" of β-lactamases. It acts as a molecular decoy: bacterial β-lactamases bind to it and hydrolyze its β-lactam ring, but this reaction generates a stable acyl-enzyme complex that permanently inactivates the enzyme. This mechanism protects co-administered β-lactam antibiotics (e.g., piperacillin) from degradation, allowing them to reach their target penicillin-binding proteins (PBPs) and disrupt cell wall synthesis [2] [8].
Clinical studies reveal critical insights into resistance dynamics:
Table 3: Mechanisms and Prevalence of Resistance to Tazobactam-Containing Regimens
Pathogen | Resistance Mechanism | Prevalence | Clinical Significance |
---|---|---|---|
Haemophilus influenzae | PBP3 mutations (Group III-like+) | 0.3% (Germany) | Correlated with reduced β-lactam efficacy |
Escherichia coli | TEM-1 hyperproduction via blaTEM-1B amplification | 1.9–5.6% (US) | TZP resistance with cephalosporin/carbapenem susceptibility |
Klebsiella pneumoniae | IS26-mediated gene amplification | Emerging | Linked to prior β-lactam/β-lactamase inhibitor exposure |
Tazobactam sodium thus remains a cornerstone for empirical therapy in settings with high rates of β-lactamase-producing pathogens. Its integration into combination therapies continues to extend the functional lifespan of β-lactam antibiotics against evolving resistance mechanisms [1] [6] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1